NP-Egta

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

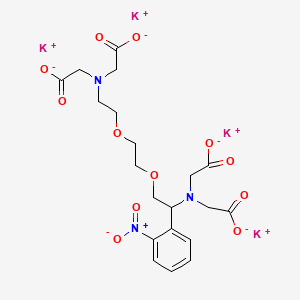

NP-Egta, also known as this compound, is a useful research compound. Its molecular formula is C20H23K4N3O12 and its molecular weight is 653.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

NP-EGTA binds Ca²⁺ with high affinity (K_d = 80 nM) and exhibits a dramatic decrease in affinity upon photolysis, increasing the K_d to over 1 mM. This property enables researchers to release Ca²⁺ rapidly and in a controlled manner using ultraviolet (UV) light. The photochemical quantum yield of this compound is approximately 0.23, which indicates its efficiency in releasing Ca²⁺ when exposed to UV light .

Cell Physiology

This compound is extensively used in studies involving calcium signaling pathways. Its ability to uncage Ca²⁺ allows researchers to investigate the dynamics of calcium-dependent processes in real-time. For example, studies have demonstrated that this compound can induce contractions in skinned cardiac muscle fibers upon photolysis, effectively mimicking physiological conditions .

Muscle Contraction Studies

In experiments with chemically skinned skeletal muscle fibers, this compound was shown to elicit maximal contraction after a single flash of UV light, achieving half-maximal tension within approximately 18 ms at 15°C. This rapid response highlights this compound's potential as a tool for studying muscle physiology and the mechanisms underlying muscle contractions .

Neurobiology

This compound has been employed to explore neuronal signaling mechanisms. By selectively releasing Ca²⁺ within neurons, researchers can assess the role of calcium in neurotransmitter release and synaptic plasticity. For instance, localized uncaging of Ca²⁺ using this compound has revealed polarized distributions of calcium within neuronal cells, contributing to our understanding of intracellular signaling pathways .

Comparative Analysis with Other Caged Compounds

The following table summarizes key properties of this compound compared to other commonly used caged compounds:

| Caged Compound | Photochemical Quantum Yield (Φ) | Extinction Coefficient (ε) | Rate of Uncaging (s⁻¹) | Stability |

|---|---|---|---|---|

| This compound | 0.23 | 970 M⁻¹ cm⁻¹ | 6.8 × 10⁴ | Complete |

| DM-nitrophen | 0.18 | 4,300 M⁻¹ cm⁻¹ | 3.8 × 10⁴ | Complete |

| NDBF-EGTA | Not specified | Not specified | Not specified | Not specified |

Case Study 1: Cardiac Muscle Contraction

In a study involving isolated cardiac myocytes, researchers utilized this compound to investigate the role of Ca²⁺ in cardiac contraction mechanisms. Upon UV illumination, rapid release of Ca²⁺ from this compound resulted in immediate contraction of the muscle fibers, allowing for detailed analysis of calcium's role as a second messenger .

Case Study 2: Neuronal Calcium Dynamics

Another significant application involved the use of this compound in neuronal cells to study calcium-induced neurotransmitter release. By uncaging Ca²⁺ at specific cellular locations, researchers were able to map out the spatial dynamics of calcium signaling and its impact on synaptic transmission .

特性

分子式 |

C20H23K4N3O12 |

|---|---|

分子量 |

653.8 g/mol |

IUPAC名 |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 |

InChIキー |

UFZDGCQSBBSEHV-UHFFFAOYSA-J |

正規SMILES |

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] |

同義語 |

2-nitrophenyl EGTA 2-nitrophenyl-EGTA azid-1 caged calcium azid-1 caged calcium NPE NP-EGTA o-nitrophenyl EGTA ortho-nitrophenyl-EGTA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。